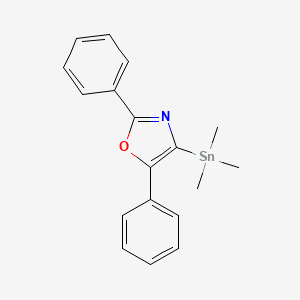
Oxazole, 2,5-diphenyl-4-(trimethylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 2,5-diphenyl-4-(trimethylstannyl)- is a heterocyclic aromatic organic compound. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The compound is notable for its unique structure, which includes two phenyl groups and a trimethylstannyl group attached to the oxazole ring. This structural configuration imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2,5-diphenyl-4-(trimethylstannyl)- typically involves the reaction of 2,5-diphenyloxazole with trimethyltin chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethyltin chloride. The process generally requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for Oxazole, 2,5-diphenyl-4-(trimethylstannyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 2,5-diphenyl-4-(trimethylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Coupling Reactions: The trimethylstannyl group can participate in Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or organometallic compounds in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Stille Coupling: Palladium catalysts and aryl or vinyl halides under inert atmosphere conditions.
Major Products Formed
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Oxidation Products: Oxazole derivatives with different oxidation states.
Coupling Products: Biaryl or vinyl-aryl compounds resulting from Stille coupling.
Wissenschaftliche Forschungsanwendungen
Oxazole, 2,5-diphenyl-4-(trimethylstannyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the synthesis of pharmacologically active molecules.
Wirkmechanismus
The mechanism of action of Oxazole, 2,5-diphenyl-4-(trimethylstannyl)- involves its interaction with molecular targets through its functional groups. The trimethylstannyl group can undergo transmetalation reactions, facilitating the formation of new carbon-carbon bonds. The oxazole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its applications in organic synthesis and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diphenyloxazole: Lacks the trimethylstannyl group, making it less reactive in certain substitution and coupling reactions.
2-Phenyl-4,5-dimethyl-oxazole: Contains different substituents on the oxazole ring, leading to variations in chemical properties and reactivity.
4-Trimethylstannyl-1,3-oxazole: Similar structure but with different substitution patterns, affecting its chemical behavior.
Uniqueness
Oxazole, 2,5-diphenyl-4-(trimethylstannyl)- is unique due to the presence of both phenyl and trimethylstannyl groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
392333-96-9 |
|---|---|
Molekularformel |
C18H19NOSn |
Molekulargewicht |
384.1 g/mol |
IUPAC-Name |
(2,5-diphenyl-1,3-oxazol-4-yl)-trimethylstannane |
InChI |
InChI=1S/C15H10NO.3CH3.Sn/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13;;;;/h1-10H;3*1H3; |
InChI-Schlüssel |
ZQMHTJIYWNVQTC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


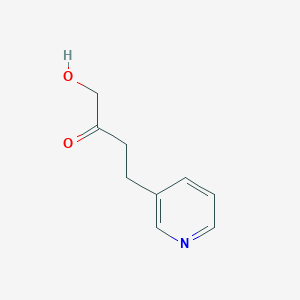

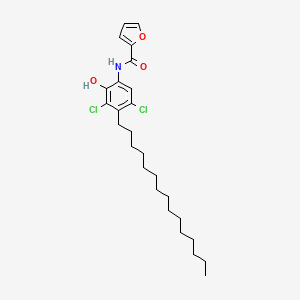
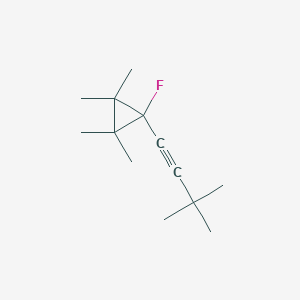
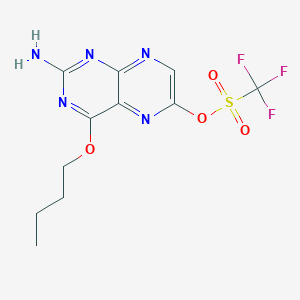
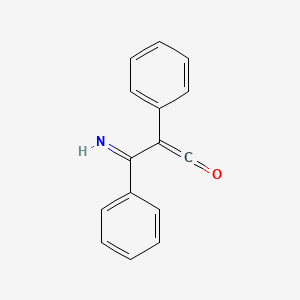
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
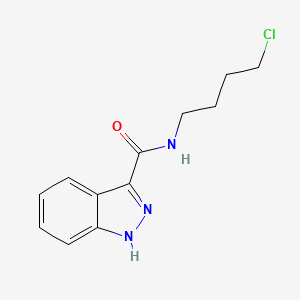
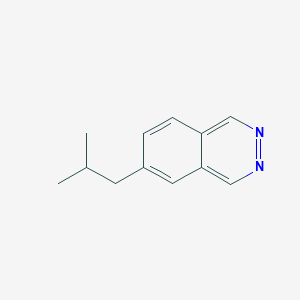
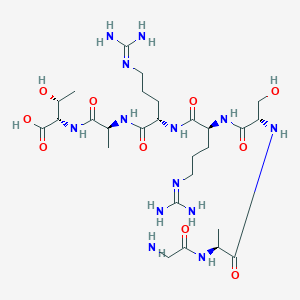
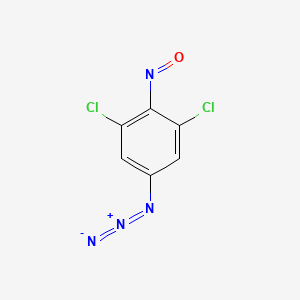
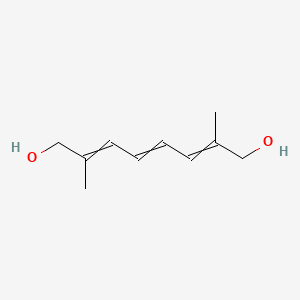
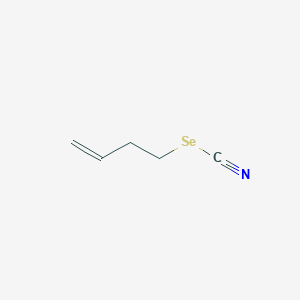
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
